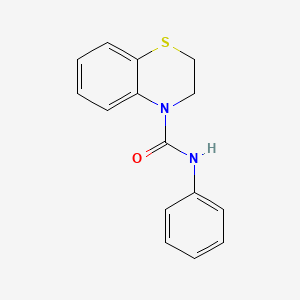

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPFYAFIJQDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with phenyl isocyanate, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine derivatives .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that compounds within the benzothiazine family exhibit potent antimicrobial and anticancer properties. The unique arrangement of nitrogen and sulfur in the benzothiazine scaffold contributes to these biological activities. For instance:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazines can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Effects : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antiinflammatory Properties

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide and its analogs have been explored for their anti-inflammatory effects. They function by inhibiting specific enzymes involved in inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Smart Packaging

The chromophoric properties of 1,4-benzothiazine derivatives enable their use in smart packaging technologies. These compounds can change color in response to environmental conditions (e.g., pH changes), providing visual indicators of spoilage or contamination .

Electrochromic Devices

Research has demonstrated the potential of benzothiazine-based compounds in electrochromic devices due to their ability to undergo reversible color changes when an electric field is applied. This property can be harnessed for applications in displays and smart windows .

pH Sensing

The chromophoric features of this compound have been utilized in the development of pH sensors. These sensors can visually indicate pH levels through color changes, outperforming traditional indicators in sensitivity and specificity .

Case Studies

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Structural Features :

- Benzothiazine Core : Provides a planar aromatic system with electron-rich regions, enabling interactions with biological targets such as enzymes or receptors .

- Carboxamide Functional Group : Enhances hydrogen-bonding capacity, improving solubility and binding affinity to biomolecules .

A closely related derivative, 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CAS: 338777-97-2), incorporates a chlorine atom at the 7-position of the benzothiazine ring, further modulating electronic and steric properties.

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the benzothiazine core or the N-aryl group. These modifications significantly influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis based on available evidence:

Structural Analogues and Their Properties

Impact of Substituents on Bioactivity

Chlorine Substituents

- This derivative showed promise in preclinical studies for anti-inflammatory applications but was discontinued due to undisclosed challenges .

- However, its discontinuation suggests issues in scalability or toxicity .

Trifluoromethylphenyl Group

Sulfonamide-Thiazole Analogues

Biological Activity

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a benzothiazine structure fused with a carboxamide group, making it a subject of interest in medicinal chemistry. This article delves into its biological activities, synthesis methods, and research findings.

The molecular formula of this compound is with a molecular weight of 270.35 g/mol. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi. Specific studies reported that derivatives within this class can inhibit the growth of pathogens at concentrations as low as 10 µg/mL .

2. Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored extensively. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways .

3. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, it showed an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α.

4. Antidiabetic Activity

This compound has also been evaluated for its antidiabetic properties. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. A common method includes the reaction of 2-aminobenzenethiol with phenyl isocyanate in solvents like ethanol or acetonitrile.

Synthetic Route Overview:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2-Aminobenzenethiol + Phenyl isocyanate | Ethanol or Acetonitrile; Heat |

| 2 | Cyclization | Controlled environment |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of this compound, it was found to significantly reduce edema in animal models when compared to standard treatments . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

Conclusion and Future Perspectives

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Ongoing research aims to explore its analogs for enhanced efficacy and reduced side effects. Future studies should focus on elucidating the detailed mechanisms of action and conducting clinical trials to assess its therapeutic potential in humans.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms planar geometry of the benzothiazine core and intermolecular hydrogen bonding (e.g., N–H···O=C interactions), critical for stability .

What preliminary biological activities have been reported for benzothiazine-carboxamide derivatives?

Basic Research Focus

While direct data on this compound is limited, structurally related compounds exhibit:

- Anticancer Potential : Sulfonamide-thiazole derivatives show moderate activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines (IC₅₀: 12–35 μM) via apoptosis induction .

- Antimicrobial Activity : Analogues with electron-withdrawing substituents (e.g., -NO₂, -CF₃) demonstrate broad-spectrum inhibition against Gram-positive bacteria .

Methodological Note : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening.

How do catalytic systems influence the synthesis of benzothiazine derivatives?

Advanced Research Focus

Catalyst choice significantly impacts yield and selectivity:

- Nano-SiO₂-supported LaCl₃ : Achieves ~85% yield in solvent-free conditions by enhancing Lewis acidity and reducing reaction time (2–4 hours vs. 12 hours for conventional catalysts) .

- Comparative Analysis : Transition-metal catalysts (e.g., CuI) may introduce undesired oxidation byproducts, whereas Brønsted acids (e.g., p-TsOH) are less effective for sterically hindered amines.

Data Contradiction : Some studies report lower yields with LaCl₃ when using bulky substituents; optimize by tuning silica pore size .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in Position 6) enhance antibacterial activity but reduce solubility, complicating dose-response interpretations .

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values.

Methodological Solution : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .

What strategies improve reaction yields in gram-scale synthesis?

Q. Advanced Research Focus

- Solvent-Free Conditions : Reduce purification steps and improve atom economy (e.g., 92% yield for benzothiazine intermediates) .

- Microwave Assistance : Accelerate cyclization steps (30 minutes vs. 6 hours under reflux) while maintaining >90% purity .

- Workflow Optimization : Use flow chemistry for continuous production of intermediates, minimizing degradation of oxidation-sensitive groups .

How does substitution at the thiazine ring impact pharmacological activity?

Q. Advanced Research Focus

- Position 2 (R₁) : Electron-donating groups (e.g., -OCH₃) enhance CNS permeability but reduce metabolic stability.

- Position 6 (R₂) : -CF₃ or -NO₂ groups improve target affinity (e.g., kinase inhibition) but may increase hepatotoxicity risks .

Methodological Insight : Combine QSAR modeling with in vitro ADMET profiling to balance potency and safety .

What are the challenges in crystallizing benzothiazine-carboxamide derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.